molecular formula C9H12N6 B3255289 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine CAS No. 252943-80-9

2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine

Cat. No.: B3255289
CAS No.: 252943-80-9
M. Wt: 204.23 g/mol
InChI Key: ASCBRTIXRNMOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.11234441 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCBRTIXRNMOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720875
Record name N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252943-80-9
Record name N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Cyanopyridine Guanidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyanopyridine Guanidine Intermediates in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer both synthetic accessibility and potent, selective biological activity is perpetual. Among the privileged structures that have emerged, the cyanopyridine guanidine scaffold represents a confluence of desirable properties, making it a focal point for researchers in drug development. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and therapeutic applications of these vital intermediates.

The Cyanopyridine Moiety: A Versatile Building Block

Cyanopyridines serve as highly versatile synthetic intermediates in the pharmaceutical industry.[1] The pyridine ring is a common feature in numerous natural products and approved drugs, while the cyano group offers a rich site for chemical transformations.[2] It can be hydrolyzed to a carboxyl group or reduced to an amine, allowing for profound alterations to the molecule's steric and electronic properties.[2] This inherent reactivity makes cyanopyridines essential starting materials for complex heterocyclic molecules and drug candidates targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3]

The Guanidinium Group: A "Privileged" Pharmacophore

The guanidine functional group is a nitrogen-rich organic moiety that has garnered significant attention for its broad spectrum of biological activities.[4] Its capacity to accept protons in biological environments allows it to form stable, multi-point hydrogen bonds, charge-pairing interactions, and cation-π interactions with biological targets like carboxylates and phosphates.[4][5] This makes the guanidinium group a powerful pharmacophore for engaging with the active sites of enzymes and the binding pockets of receptors.[6][7] Consequently, it is a key component in drugs targeting a vast range of conditions, from infectious diseases and cancer to diabetes and cardiovascular disorders.[5][8]

Synergy: The Power of Combining Cyanopyridine and Guanidine

The combination of the cyanopyridine framework with a guanidine moiety creates a synergistic scaffold that has proven highly effective in drug discovery. The cyanopyridine core provides a structurally rigid and synthetically versatile platform, while the appended guanidine group confers potent and specific interactions with biological targets. This powerful combination has led to the development of novel inhibitors for critical therapeutic targets, including receptor tyrosine kinases and histamine receptors, demonstrating the immense potential of these intermediates in modern pharmacology.[9][10]

Synthesis of Cyanopyridine Guanidine Intermediates

The efficient synthesis of cyanopyridine guanidine intermediates is crucial for their exploration in drug discovery programs. Methodologies often focus on convergent and environmentally benign strategies, such as one-pot multicomponent reactions.

Core Synthetic Strategies for the Cyanopyridine Ring

2.1.1 One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions are a cornerstone for the efficient synthesis of 2-amino-3-cyanopyridine derivatives. These reactions offer numerous advantages, including rapid reaction times, high yields, broad substrate compatibility, and simpler workup procedures under environmentally friendly conditions.[3] A common and effective MCR involves the four-component cyclo-condensation of an aromatic aldehyde, malononitrile, an aryl ketone, and ammonium acetate.[3]

The use of catalysts is pivotal in driving these reactions efficiently. Guanidine hydrochloride, in particular, has emerged as a highly effective, mild, and recyclable organo-catalyst for this transformation.[3]

2.1.2 Detailed Experimental Protocol: Guanidine Hydrochloride-Catalyzed Synthesis of 2-Amino-3-cyanopyridines [3]

  • Step 1: Reactant Mixture Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), aryl ketone (1 mmol), ammonium acetate (1.5 mmol), and guanidine hydrochloride (15 mol%).

  • Step 2: Reaction Conditions: Heat the mixture under neat (solvent-free) conditions at 80°C.

  • Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes.

  • Step 4: Workup: Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.

  • Step 5: Isolation and Purification: Collect the precipitated solid product by filtration. Wash the solid with cold water and then dry it. The product can be further purified by recrystallization from ethanol to afford the desired 2-amino-4,6-disubstituted-3-cyanopyridine derivative.

2.1.3 Comparative Analysis of Catalytic Systems

Several catalysts have been employed for the synthesis of 2-amino-3-cyanopyridine derivatives. The following table provides a comparison, highlighting the efficacy of guanidine hydrochloride.[3]

EntryCatalystSolvent/Temp (°C)Time (hr)Yield (%)Reference
1β-cyclodextrinH₂O / 90285[3]
2Yb(PFO)₃Ethanol / 80490[3]
3Iron(III) phosphateEthanol / reflux493[3]
4Guanidine hydrochloride Neat / 80 0.55 95 [3]
Introduction of the Guanidine Moiety

2.2.1 Nucleophilic Displacement Reactions

Once the 2-amino-3-cyanopyridine core is synthesized, the guanidine function can be introduced. A common method involves a nucleophilic displacement reaction. This can be achieved by first converting the 2-amino group into a better leaving group, such as via reaction with phosgene iminium chloride to form a chloroamidine intermediate. This intermediate then readily reacts with various amines to yield the desired 2-guanadino-3-cyanopyridine derivatives.[9]

Workflow Diagram for Synthesis

The overall synthetic strategy can be visualized as a two-stage process: formation of the cyanopyridine core followed by guanidinylation.

Synthesis_Workflow A Aromatic Aldehyde + Malononitrile + Aryl Ketone + Ammonium Acetate B Guanidine HCl Catalyst Neat, 80°C A->B Reaction Setup C 2-Amino-3-cyanopyridine Intermediate B->C Cyclo-condensation D 2-Amino-3-cyanopyridine Intermediate E 1. Phosgene Iminium Chloride 2. Amine (R-NH2) D->E Activation & Nucleophilic Displacement F Final Product: 2-Guanadino-3-cyanopyridine E->F

Caption: General workflow for synthesizing 2-guanadino-3-cyanopyridine.

Physicochemical Properties and Mechanistic Insights

The therapeutic efficacy of cyanopyridine guanidine intermediates stems from their unique structural features, which dictate their interactions with biological macromolecules and their subsequent mechanisms of action.

Structural Features and Molecular Interactions

The guanidinium group is typically protonated at physiological pH, existing as a cation. This positive charge, combined with the planar arrangement of its nitrogen atoms, allows it to act as a potent hydrogen bond donor, forming multiple, high-affinity interactions with negatively charged residues such as aspartate and glutamate, or with phosphate groups on DNA.[4][5] The cyanopyridine portion of the molecule provides a rigid scaffold and can engage in π-stacking or hydrophobic interactions, helping to orient the guanidine group for optimal binding within a target's active site.[2]

Mechanisms of Action at the Molecular Level

3.2.1 Case Study: Inhibition of Receptor Tyrosine Kinases (VEGFR-2/HER-2)

Certain cyanopyridine and pyridopyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in oncology.[10] The mechanism involves binding to the ATP-binding pocket of the kinase domain. The heterocyclic core occupies the adenine region, while substituents can form hydrogen bonds with key residues in the hinge region, preventing ATP from binding and halting the downstream signaling cascade that leads to tumor growth and proliferation.

RTK_Inhibition RTK VEGFR-2 / HER-2 Receptor Tyrosine Kinase Signal Downstream Signaling (Proliferation, Angiogenesis) RTK->Signal Activates ATP ATP ATP->RTK Binds to Active Site Drug Cyanopyridine Guanidine Inhibitor Drug->RTK Competitively Binds

Caption: Competitive inhibition of RTK signaling by a cyanopyridine derivative.

3.2.2 Case Study: Antihistaminic Activity

2-Guanadino-3-cyanopyridines have been synthesized and evaluated for their ability to inhibit histamine release from mast cells.[9] Several derivatives were found to be effective inhibitors of histamine release when stimulated by either an antigen or a chemical agent. The mechanism is believed to involve the stabilization of mast cells, preventing degranulation. Interestingly, structure-activity relationship (SAR) studies revealed that while some compounds were potent inhibitors, others with slight structural modifications became potent stimulators of histamine release, highlighting the chemical subtlety that governs biological activity.[9]

Therapeutic Applications and Drug Development

The versatile scaffold of cyanopyridine guanidine has led to its investigation across multiple therapeutic areas.

Overview of Biological Activities
Therapeutic AreaSpecific ActivityKey Molecular TargetsReference(s)
Oncology Anticancer / CytotoxicVEGFR-2, HER-2, DNA[4][10]
Immunology AntihistaminicMast Cells[9]
Inflammation Anti-inflammatoryIKK-β, NO Synthase[1][3][6]
Infectious Disease Antibacterial, AntiviralBacterial Cell Division (FtsZ), HIV-1 Integrase[1][8]
Neurology CNS Agents, Receptor AntagonistsA2A Adenosine Receptor, Muscarinic Receptors[1][11]
Metabolic Disease AntidiabeticNot specified[5][6]
Structure-Activity Relationship (SAR) Studies

4.2.1 Analysis of SAR in Anticancer Cyanopyridones

In a study of cyanopyridone derivatives tested against breast (MCF-7) and liver (HepG2) cancer cell lines, SAR analysis provided key insights.[10]

  • Non-fused vs. Fused Systems: Generally, the non-fused cyanopyridone compounds showed more potent cytotoxic activity compared to their fused pyridopyrimidine counterparts.[10]

  • Aromatic Substitution: An unsubstituted phenyl ring on the cyanopyridone core (compound 5a) resulted in the best activity against the HepG2 cell line and very high activity against MCF-7.[10]

  • Halogen Substitution: The introduction of a 4-chloro (4-Cl) substituent on a fused pyridopyrimidine ring (compound 7b) yielded the highest activity within that series against MCF-7 cells.[10] This demonstrates that electronic modifications to the aromatic rings can significantly tune the anticancer potency.

Future Directions and Challenges

While cyanopyridine guanidine intermediates hold immense promise, challenges remain. A primary focus for future research will be optimizing subtype selectivity for targets like kinases and G-protein coupled receptors to minimize off-target effects and improve safety profiles. Enhancing the bioavailability and pharmacokinetic properties of these often polar compounds is another critical hurdle. The application of computational chemistry, including molecular docking and virtual screening, will be instrumental in rationally designing next-generation intermediates with improved potency and drug-like properties.[4] As our understanding of disease biology deepens, these versatile scaffolds will undoubtedly be applied to new and emerging target classes, continuing their legacy as a cornerstone of medicinal chemistry.

References

  • Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2024). ResearchGate. Available at: [Link]

  • Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2025). ResearchGate. Available at: [Link]

  • Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2024). R Discovery. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. ijcrt. Available at: [Link]

  • Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (1997). PubMed. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. Available at: [Link]

  • Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. (2024). Medium. Available at: [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Omega. Available at: [Link]

  • Biological activities of guanidine compounds. (2009). PubMed. Available at: [Link]

  • Biological activities of guanidine compounds, 2008 - 2012 update. (2013). PubMed. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2024). RSC Advances. Available at: [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2023). MDPI. Available at: [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 252950-22-4 as a Versatile Building Block for Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent a vast and critical class of enzymes, the dysregulation of which is implicated in a multitude of pathologies, including cardiovascular diseases, inflammatory disorders, and cancer.[1] This makes them highly attractive targets for therapeutic intervention. A key strategy in designing inhibitors for certain subfamilies of serine proteases, such as the trypsin-like proteases, is to target the S1 specificity pocket, which preferentially binds basic amino acid residues like arginine and lysine. This document provides a comprehensive guide on the utilization of the chemical building block 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride (CAS 252950-22-4) for the rational design and synthesis of potent and selective serine protease inhibitors. We will explore the chemical rationale behind its use, provide detailed synthetic protocols for its incorporation into lead-like molecules, and present robust methodologies for evaluating the inhibitory activity of the resulting compounds.

Introduction to Serine Proteases and the Rationale for Inhibition

Serine proteases are a ubiquitous family of enzymes that catalyze the hydrolysis of peptide bonds.[1] Their catalytic activity is defined by the presence of a highly conserved catalytic triad, composed of serine, histidine, and aspartate, at the active site. These enzymes are integral to a wide array of physiological processes, from digestion and blood coagulation to immunity and tissue remodeling.

The substrate specificity of serine proteases is largely determined by the nature of the S1 binding pocket. Trypsin-like serine proteases, for instance, possess a deep S1 pocket with an aspartic acid residue at its base (Asp189), which forms a salt bridge with the positively charged side chains of arginine or lysine residues in the substrate. This specific interaction is a cornerstone of rational drug design for this class of enzymes.[1]

The Strategic Advantage of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride (252950-22-4)

The chemical structure of 252950-22-4 presents a unique combination of functionalities that make it an exemplary starting point for the development of serine protease inhibitors.

  • The Guanidinium Moiety: A Bioisostere for Arginine and Lysine: The guanidinium group is a powerful bioisostere for the side chains of protonated arginine and lysine.[2] Its positive charge is delocalized over several atoms, allowing for strong and specific ionic interactions with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases.[1][3] This mimicry is a well-established strategy for achieving high-affinity binding.

  • The Cyanopyridine Scaffold: A Versatile Pharmacophore: The cyanopyridine core offers several advantages. The cyano group can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions within the enzyme's active site. Furthermore, the pyridine ring provides a rigid scaffold that can be readily functionalized to explore interactions with other subsites (S2, S3, etc.) of the protease, thereby enhancing both potency and selectivity. Cyanopyridine derivatives have been successfully employed as inhibitors for various enzymes, demonstrating their utility as a pharmacophore.[4][5][6][7][8]

  • Synthetic Tractability: The primary amine on the ethyl linker provides a convenient handle for synthetic elaboration, allowing for its conjugation to a variety of molecular scaffolds through standard amide bond formation or other coupling chemistries.

Workflow for Inhibitor Development

The following diagram illustrates the general workflow for utilizing 252950-22-4 in the discovery and characterization of novel serine protease inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation A Building Block 252950-22-4 C Chemical Synthesis (e.g., Amide Coupling) A->C B Scaffold Selection (e.g., Amino Acid, Heterocycle) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Primary Screening: Enzyme Activity Assay D->E Test Compound F Dose-Response Analysis: IC50 Determination E->F G Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) F->G G cluster_0 Serine Protease Active Site cluster_1 Inhibitor S1_pocket S1 Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Guanidinium Guanidinium Group (+) Guanidinium->Asp189 Ionic Interaction Scaffold Scaffold Guanidinium->Scaffold Scaffold->S1_pocket Van der Waals Interactions

Sources

Application Note: Synthetic Routes for Thrombin Inhibitor Intermediates Containing Guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Thrombin (Factor IIa) is the terminal serine protease in the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2] The active site of thrombin contains a deep, narrow specificity pocket (S1) characterized by the presence of Asp189 at the bottom. To achieve high-affinity binding, inhibitors must possess a basic moiety capable of forming a salt bridge with Asp189. Historically, the guanidine group (mimicking the side chain of Arginine) has been the gold standard for this interaction.

However, the synthesis of guanidine-containing intermediates presents two distinct challenges for the medicinal chemist:

  • Polarity & Purification: The high basicity (

    
    ) and polarity of the free guanidine group make intermediates difficult to extract into organic solvents and purify via standard silica chromatography.
    
  • Chemo-selectivity: The nucleophilic nature of the guanidine nitrogens can lead to side reactions (e.g., cyclization, acylation) during peptide coupling or scaffold elaboration.

This guide details two validated synthetic strategies to overcome these hurdles: Early-Stage Installation (utilizing the Chiral Pool) and Late-Stage Guanylation (convergent synthesis).

Strategy A: Early-Stage Installation (The "Chiral Pool" Approach)

This strategy is exemplified by the synthesis of Argatroban , a direct thrombin inhibitor.[3] Here, the guanidine moiety is introduced at the very beginning using naturally occurring L-Arginine. To mitigate the reactivity of the guanidine group during peptide coupling, it is masked with a nitro (


) group.
Mechanistic Rationale

The nitro-guanidine group is significantly less basic than free guanidine due to the strong electron-withdrawing nature of the nitro group. This allows the arginine derivative to function as a standard amino acid in coupling reactions without requiring exotic protecting groups that might be labile under coupling conditions.

Protocol 1: Synthesis of Argatroban Intermediate via Nitro-Arginine Coupling

Target Intermediate: Ethyl (2R,4R)-1-[(2S)-2-[(tert-butoxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]pentanoyl]-4-methylpiperidine-2-carboxylate.

Reagents & Materials
  • Starting Material A:

    
    -Boc-
    
    
    
    -nitro-L-arginine (Boc-Arg(NO2)-OH).
  • Starting Material B: Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (4-MPCO ethyl ester).

  • Coupling Agent: Isobutyl chloroformate (IBCF) or DCC/HOBt.

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Dissolve Boc-Arg(NO2)-OH (1.0 equiv) in anhydrous THF (10 mL/g) under nitrogen atmosphere.

    • Cool the solution to

      
      .
      
    • Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).

    • Critical Checkpoint: Stir for 15-30 minutes. The formation of the mixed anhydride is rapid; prolonged stirring may lead to disproportionation.

  • Coupling:

    • Add a solution of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (1.0 equiv) in THF dropwise to the cold reaction mixture.

    • Maintain temperature at

      
       for 1 hour, then allow to warm to room temperature (RT) over 4 hours.
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.[3]

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 
         Citric Acid (removes unreacted amine/base).
        
      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The nitro-guanidine intermediate is sufficiently lipophilic for flash column chromatography (Silica gel; Hexane:EtOAc gradient 2:1 to 1:2).

  • Deprotection (Final Step of Drug Synthesis):

    • The nitro group is removed via catalytic hydrogenation (

      
      ) in acetic acid/ethanol/water. This simultaneously reduces the nitro group to the amine (which eliminates as ammonia? No, it cleaves the N-N bond to regenerate the guanidine). Correction: Hydrogenolysis of nitroguanidine yields the free guanidine.
      
Visualization: Argatroban Synthetic Pathway[5][6]

ArgatrobanRoute Start L-Arginine Step1 Protection: N-alpha-Boc, N-omega-Nitro Start->Step1 Inter1 Boc-Arg(NO2)-OH Step1->Inter1 Coupling Coupling Reaction (Mixed Anhydride Method) Inter1->Coupling Inter2 Protected Intermediate (Nitro-Guanidine) Coupling->Inter2 Amide Bond Formation Piperidine (2R,4R)-4-methylpiperidine -2-carboxylate Piperidine->Coupling Deprotection Hydrogenolysis (H2, Pd/C) Inter2->Deprotection Nitro Removal Final Argatroban (Active Guanidine) Deprotection->Final

Figure 1: Synthetic pathway for Argatroban emphasizing the early installation of the masked guanidine moiety.[4]

Strategy B: Late-Stage Installation (The "Convergent" Approach)

For many modern peptidomimetics, carrying a masked guanidine through a multi-step synthesis is inefficient due to solubility issues. The preferred method is Late-Stage Guanylation , where a primary amine is converted to a guanidine near the end of the synthesis.

Mechanistic Rationale

This approach utilizes electrophilic amidine reagents. The most robust reagent for this transformation is


-Di-Boc-1H-pyrazole-1-carboxamidine . The pyrazole acts as a good leaving group, and the two Boc groups render the resulting guanidine lipophilic (soluble in DCM/EtOAc) and electron-deficient (preventing further nucleophilic side reactions).
Protocol 2: Guanylation of Amine Intermediates using Di-Boc-Pyrazole

Target: Conversion of a P1-primary amine to a Bis-Boc protected guanidine.

Reagents & Materials
  • Substrate: Primary amine intermediate (R-NH2).

  • Reagent:

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (0.9 - 1.1 equiv).
    
  • Solvent: DCM, THF, or Acetonitrile.

  • Base: Diisopropylethylamine (DIPEA) (Optional, used if amine is a salt).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If the amine is an HCl or TFA salt, add DIPEA (1.1 equiv) and stir for 5 minutes to liberate the free base.

  • Reagent Addition:

    • Add

      
      -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in one portion.
      
    • Stir at Room Temperature (RT).

  • Monitoring:

    • Monitor via TLC or LC-MS. The reaction typically completes within 4–16 hours.

    • Self-Validating Check: The byproduct is pyrazole. As the reaction proceeds, the spot for the starting amine should disappear, and a less polar spot (Bis-Boc guanidine) should appear.

  • Work-up & Purification:

    • The reaction mixture can often be concentrated and loaded directly onto a silica column.

    • Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

    • The Bis-Boc guanidine product is stable and non-polar.

  • Global Deprotection:

    • Remove Boc groups using TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final guanidinium salt.

Visualization: Late-Stage Guanylation Workflow

Guanylation Amine Free Amine (R-NH2) Transition Tetrahedral Intermediate Amine->Transition + Reagent Reagent N,N'-Di-Boc-1H-pyrazole -1-carboxamidine Reagent->Transition Byproduct Pyrazole (Leaving Group) Transition->Byproduct Product Bis-Boc Guanidine (Lipophilic) Transition->Product - Pyrazole Final Free Guanidine (Polar Active Drug) Product->Final TFA Deprotection

Figure 2: Mechanism and workflow for converting amines to guanidines using pyrazole-based reagents.

Comparative Analysis of Guanylation Reagents

To assist in reagent selection, the following table summarizes the most common guanylation agents used in thrombin inhibitor synthesis.

ReagentReactivityByproductSolubility of ProductRecommended Use

-Di-Boc-1H-pyrazole-1-carboxamidine
ModeratePyrazole (Easy removal)High (Lipophilic)General purpose; late-stage synthesis.
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine HighTriflamide (Harder removal)HighSterically hindered amines; unreactive substrates.
S-Methylisothiourea derivatives LowMethanethiol (Gas, toxic)VariableEarly-stage; cheap scale-up.[4]
Cyanamide + Sc(OTf)3 HighNone (Atom economical)Low (Polar)Aqueous compatible; very polar substrates.

Troubleshooting & Optimization

  • Problem: Low conversion during guanylation.

    • Solution: Switch to the Triflyl-guanidine reagent (Goodman's reagent) or heat the Pyrazole reaction to

      
      . Ensure the amine is free-based completely.
      
  • Problem: Racemization during Nitro-Arginine coupling.

    • Solution: Use HOBt or HOAt as an additive to suppress oxazolone formation. Maintain low temperatures (

      
       to 
      
      
      
      ) during the activation step.
  • Problem: Solubility of final deprotected product.

    • Solution: Thrombin inhibitors are often isolated as HCl or Acetate salts. Lyophilization from water/acetonitrile is preferred over crystallization for initial isolation.

References

  • Argatroban Synthesis & Intermediates: Title: Argatroban synthesis - ChemicalBook. Source: ChemicalBook.
  • Guanylation Reagents (Di-Boc-Pyrazole)

    • Title: N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine - TCI Chemicals.

    • Source: Tokyo Chemical Industry (TCI).
  • Thrombin Inhibitor Design (Review)

    • Title: Discovery and development of direct thrombin inhibitors.[1][5]

    • Source: Wikipedia (General Overview & History).
    • URL:[Link]

  • Advanced Guanylation Methods

    • Title: Guanidine synthesis by guanylation.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Optimized Synthesis of Guanidines (DMNPC)

    • Title: Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
    • Source: Organic Chemistry Portal / Synthesis Journal.
    • URL:[Link]

Sources

Application Note: Chemoselective N-Arylation of Guanidino-Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-arylation of guanidino-ethylamines Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Drug Discovery Scientists

Strategic Overview & Scientific Rationale

The N-arylation of guanidino-ethylamines (e.g., agmatine derivatives) presents a unique chemoselective challenge in medicinal chemistry. These substrates possess three distinct nucleophilic sites: the distal primary amine (ethyl chain), the internal guanidine nitrogen, and the terminal guanidine nitrogens.

The Core Challenge:

  • Competitive Nucleophilicity: The distal primary amine is often more nucleophilic than the resonance-stabilized guanidine, leading to off-target arylation.

  • Regioselectivity: Direct arylation of the guanidine moiety can occur at the

    
     (internal) or 
    
    
    
    (terminal) positions, leading to isomeric mixtures.
  • Cyclization Risk: Under basic conditions required for cross-coupling, the ethylamine side chain can attack the central carbon, collapsing the structure into 2-aminoimidazolines.

The Solution: This guide details two distinct catalytic pathways: Copper-Catalyzed (Chan-Lam/Ullmann-type) for cost-effective, robust synthesis, and Palladium-Catalyzed (Buchwald-Hartwig) for complex, electron-rich substrates. We also define a "De Novo" assembly route for substrates prone to cyclization.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target: N-Aryl Guanidino-Ethylamine Check Is the Ethylamine Side Chain Protected? Start->Check Protect STEP 0: Protect Amine (Boc/Cbz) Check->Protect No Halide Aryl Halide Type? Check->Halide Yes Protect->Check CuRoute Protocol A: Cu-Catalyzed (Aryl Iodides/Bromides) Halide->CuRoute Iodide/Bromide (Robust, Cheaper) PdRoute Protocol B: Pd-Catalyzed (Aryl Chlorides/Triflates) Halide->PdRoute Chloride/Triflate (Complex/Steric Bulk) DeNovo Protocol C: De Novo Assembly (Guanylation of Anilines) Halide->DeNovo Substrate Unstable or Cyclizes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate stability and halide availability.

Pre-requisite: Substrate Protection

Critical Step: You must mask the distal ethylamine nitrogen.

  • Recommended: N-Boc-agmatine or N-Cbz-guanidino-ethylamine.

  • Why: Free amines will out-compete the guanidine for the catalyst, poisoning the reaction or yielding the wrong product.

Protocol A: Copper-Catalyzed Cross-Coupling (Modified Ullmann)

Best for: Aryl iodides, broad functional group tolerance, and cost-sensitive scale-up. Mechanism: Ligand-assisted oxidative addition of Cu(I) to Ar-I, followed by coordination of the guanidine and reductive elimination.

Reagents & Stoichiometry
ComponentReagentEquiv.[1]Role
Substrate N-Boc-Guanidino-ethylamine1.0Nucleophile
Electrophile Aryl Iodide (Ar-I)1.2Coupling Partner
Catalyst CuI (Copper(I) Iodide)0.1 (10 mol%)Metal Source
Ligand 1,10-Phenanthroline0.2 (20 mol%)Stabilizes Cu-intermediate
Base Cs₂CO₃2.0Neutralizes HI byproduct
Solvent DMF or DMSON/APolar aprotic is essential
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Addition: Add the N-Boc-guanidino-ethylamine (1.0 mmol) and the Aryl Iodide (1.2 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL). Seal the tube.

  • Reaction: Heat to 80–100 °C for 12–24 hours.

    • Note: Monitor by LC-MS. If conversion stalls, add an additional 5 mol% CuI/Ligand.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a celite pad to remove inorganic salts. Wash the filtrate with water (3x) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If using ortho-substituted aryl iodides, switch the ligand to N,N-dimethylglycine or L-proline , which form smaller, more flexible catalytic pockets [1, 2].

Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best for: Aryl chlorides, electron-rich aryl halides, and achieving high regioselectivity. Mechanism: Pd(0)/Pd(II) cycle.[1] The choice of ligand (BrettPhos) is critical to prevent catalyst poisoning by the highly basic guanidine.

Reagents & Stoichiometry
ComponentReagentEquiv.[1]Role
Substrate N-Boc-Guanidino-ethylamine1.0Nucleophile
Electrophile Aryl Chloride/Triflate1.1Coupling Partner
Pre-Catalyst BrettPhos Pd G30.02 (2 mol%)Air-stable precatalyst
Base NaOtBu or Cs₂CO₃1.5Base
Solvent 1,4-DioxaneN/AStandard non-polar solvent
Step-by-Step Methodology
  • Catalyst Activation: Charge a vial with BrettPhos Pd G3 (2 mol%) and the Aryl Chloride (1.1 equiv).

  • Substrate Addition: Add the protected guanidine (1.0 equiv) and Base (1.5 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80 °C for 4–8 hours.

    • Why BrettPhos? This bulky, electron-rich ligand facilitates the reductive elimination of the sterically demanding guanidine-aryl bond and prevents the formation of inactive Pd-guanidine complexes [3].

  • Workup: Dilute with DCM, wash with saturated NaHCO₃. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Protocol C: The "Reverse" Strategy (De Novo Assembly)

Best for: When direct arylation fails due to cyclization or poor regiocontrol. Concept: Instead of arylating the guanidine, you guanylate the aryl amine.

Reaction: Ar-NH2 + SC(=N-Boc)-NH-CH2-CH2-NH-Boc (Thiourea/Isothiourea intermediate)


 Product.
  • Activate: React the protected ethylamine-isothiourea with HgCl₂ or EDCI (to activate the sulfur/oxygen leaving group).

  • Couple: Add the aniline (Ar-NH2) and TEA.

  • Result: This forms the bond at the specific nitrogen you desire, avoiding the regioselectivity issues of direct arylation [4].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol B (Pd-Catalyzed), highlighting the critical ligand exchange step that dictates chemoselectivity.

CatalyticCycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange (Pd-Guanidine Complex) OxAdd->LigandEx + Guanidine + Base RedElim Reductive Elimination (Product Release) LigandEx->RedElim Rate Limiting Step DeadEnd Pd-Bis(Guanidine) Inactive LigandEx->DeadEnd Excess Guanidine (Avoid this) RedElim->Pd0 - Product

Figure 2: Palladium catalytic cycle. Note the inhibition pathway: excess guanidine can saturate the metal center, halting the cycle. This is why 1:1 stoichiometry and bulky ligands (BrettPhos) are crucial.

Troubleshooting & Quality Control (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst PoisoningSwitch to Protocol B (BrettPhos) or increase catalyst loading to 5 mol%.
Regioisomers Steric crowdingUse Protocol C (De Novo Assembly) to fix the bond location chemically rather than kinetically.
Cyclization (Imidazoline) Base too strongSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temp to 60°C.
Starting Material Recovery Failed Oxidative AdditionFor Ar-Cl, ensure temperature is >80°C. For Ar-I, check if CuI is oxidized (should be white/tan, not green).

References

  • Ma, D., et al. (2012). Synthesis of Symmetrical and Unsymmetrical N,N′-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation.[2][3] The Journal of Organic Chemistry.

  • Evano, G., et al. (2010). Copper-Catalyzed Guanidinylation of Aryl Iodides. Organic Letters.

  • Buchwald, S. L., et al. (2012).[4] Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives.[4] Organic Letters.

  • Kantin, G., & Krasavin, M. (2016).[5] N-Arylation of Amidines and Guanidines: An Update. Current Organic Chemistry.

Sources

Applications of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in Fragment-Based Drug Design

Executive Summary

This Application Note details the experimental and theoretical framework for utilizing This compound (hereafter referred to as Fragment CPG ) in Fragment-Based Drug Design (FBDD).

Fragment CPG represents a "privileged bidentate scaffold" specifically engineered for targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase) and related enzymes (e.g., DPP-IV). Its structure combines a highly basic guanidine moiety (a classic arginine mimetic for the S1 specificity pocket) with a 5-cyanopyridin-2-yl group (a neutral, electron-deficient aromatic system for the S2/distal hydrophobic sites), linked by a flexible ethyl-amino spacer.

This guide provides protocols for biophysical screening, structural validation, and hit-to-lead evolution, specifically focusing on how CPG serves as a chemical probe to map the energetic connectivity between the S1 and S2 subsites.

Chemical Profile & Pharmacophore Analysis

Before initiating protocols, researchers must understand the functional architecture of Fragment CPG.

FeatureChemical MoietyFunction in FBDDTarget Interaction (e.g., Thrombin/FXa)
Primary Anchor Guanidine (

)
High-affinity S1 binderSalt bridge with Asp189 (bottom of S1 pocket).
Linker Ethyl-amino (

)
Spacer / Entropy probeSpans the S1-S2 cleft; allows conformational sampling.
Secondary Anchor 5-CyanopyridineDistal / S2 binder

-stacking with Trp215 (aryl binding site); H-bond acceptor via Nitrile (

).
Electronic Modulator Cyano group (

)

attenuation
Withdraws electron density, modulating the pyridine nitrogen's basicity.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To determine the binding affinity (


) and kinetics (

) of Fragment CPG against a target protease (e.g., Thrombin or Factor Xa).

Rationale: Guanidine-containing fragments often exhibit fast-on/fast-off kinetics. SPR is preferred over thermal shift assays (TSA) for fragments with


 in the 

range to accurately resolve residence time.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) series.

  • Ligand: Biotinylated Thrombin (chemically biotinylated at N-terminus or via AviTag).

  • Analyte: Fragment CPG (dissolved in 100% DMSO, diluted to running buffer).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Critical: DMSO concentration must be matched exactly (typically 2-5%).

Step-by-Step Methodology:

  • Immobilization: Immobilize Thrombin to a density of ~2000-3000 RU to ensure sufficient signal for low-MW fragments.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Dose Response: Inject Fragment CPG in a 2-fold dilution series ranging from

    
     to 
    
    
    
    .
    • Flow Rate: High flow (

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 30 seconds.

    • Dissociation Time: 60 seconds.

  • Regeneration: Usually not required for fragments (fast dissociation). If sticky, use a 10-second pulse of 10 mM Glycine-HCl pH 2.5.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: Square-wave sensorgrams indicating rapid equilibrium.

      
       expected in the 
      
      
      
      range.
Protocol B: X-ray Crystallography Soaking (Structural Validation)

Objective: To solve the co-crystal structure and verify the "Bidentate Binding Mode" (Guanidine in S1, Cyanopyridine in S2).

Rationale: CPG is designed to displace the "structural water" often found in the S1 pocket. Visualizing the orientation of the cyanopyridine ring is critical for designing subsequent "linker-optimization" libraries.

Methodology:

  • Crystal Growth: Grow apo-crystals of the protease (e.g., Thrombin or Trypsin) using standard hanging drop vapor diffusion (e.g., PEG 8000/Ammonium Sulfate conditions).

  • Soaking Solution: Prepare a soaking solution containing the mother liquor + 10-50 mM Fragment CPG .

    • Note: High concentration is necessary due to low affinity and lattice forces.

    • Solvent: Limit DMSO to <10% to prevent crystal cracking.

  • Incubation: Soak crystals for 1-24 hours. Monitor for cracking.

  • Cryoprotection & Data Collection: Transfer to cryo-protectant (glycerol/ethylene glycol) containing the fragment, flash cool in liquid nitrogen. Collect data at a synchrotron source (resolution < 2.0 Å required).

  • Refinement:

    • Use molecular replacement (MR) with the apo-structure.

    • Inspect

      
       difference maps at the active site.
      
    • Look for: Strong positive density at Asp189 (Guanidine) and the "aryl binding hole" (Cyanopyridine).

Fragment Optimization & Evolution Pathway

Once Fragment CPG is validated, it serves as a template for Scaffold Hopping and Fragment Linking . The high basicity of the guanidine group is often a liability for oral bioavailability (poor membrane permeability). The strategy involves retaining the cyanopyridine tail while replacing the guanidine head.

Workflow Visualization (DOT Diagram)

FBDD_Workflow cluster_legend Legend Start Fragment CPG (Hit Identification) Screening Biophysical Screening (SPR / NMR) Start->Screening Kd Determination Structure X-Ray Crystallography (Binding Mode Validation) Screening->Structure Co-crystallization S1_Pocket S1 Pocket Interaction (Guanidine - Asp189) Structure->S1_Pocket S2_Pocket S2/Distal Interaction (Cyanopyridine - Trp215) Structure->S2_Pocket Optimization Hit-to-Lead Optimization Structure->Optimization SAR Guided Design Strategy1 Strategy A: Linker Rigidification (Ethyl -> Piperidine/Proline) Optimization->Strategy1 Strategy2 Strategy B: Bioisosteric Replacement (Guanidine -> Neutral Amine/Pyridine) Optimization->Strategy2 Lead Advanced Lead (e.g., NVP-DPP728 Analog) Strategy1->Lead Strategy2->Lead key Blue: Core Process | Red: S1 Interaction | Green: S2 Interaction/Lead

Caption: Workflow for evolving Fragment CPG from a raw screening hit to an optimized lead compound using structural insights.

Case Study Context: The NVP-DPP728 Connection

The structural motif of Fragment CPG is historically significant in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

  • The Precursor: The 2-[(5-cyanopyridin-2-yl)amino]ethyl amine chain is the exact side-chain used in NVP-DPP728 (a clinical DPP-IV inhibitor candidate).[1]

  • The Evolution:

    • Initial Fragment: Simple guanidines or amines bind the active site.

    • Elaboration: The 5-cyanopyridine group was added to an amino-ethyl linker to access the S2 subsite, improving potency and selectivity.

    • Warhead Addition: In DPP-IV inhibitors, the guanidine (reversible binder) is often replaced by a cyano-pyrrolidine (covalent warhead) to trap the catalytic serine.

    • Application: Researchers can use Fragment CPG to "retro-engineer" this interaction, testing if the non-covalent guanidine version binds similarly to the covalent nitrile version, thereby validating the S2 binding pose without the complication of covalent kinetics.

References

  • Hughes, T. E., et al. (1999).[2][3] "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a Slow-Binding Inhibitor of Dipeptidyl Peptidase IV".[1] Biochemistry, 38(36), 11597–11603.[2][3] Link

  • Villhauer, E. B., et al. (2002). "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties".[4] Journal of Medicinal Chemistry, 45(12), 2362–2365. Link

  • Biela, A., et al. (2012). "Discovery of benzothiazole guanidines as novel inhibitors of thrombin and trypsin IV". Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for Guanidine fragments in FBDD). Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery". Nature Chemistry, 1, 187–192. Link

Sources

Application Note: Scalable Synthesis of 1-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride . This compound is a critical structural motif in the development of serine protease inhibitors (e.g., Thrombin, DPP-IV) and serves as a versatile intermediate in medicinal chemistry.

Executive Summary

This protocol details a two-step, chromatography-free synthesis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride starting from commercially available 6-chloronicotinonitrile. The method is optimized for scalability (gram to multigram), prioritizing impurity control (specifically the bis-alkylated dimer) and ease of purification.

Key Advantages:

  • High Selectivity: Uses a specific stoichiometry in Step 1 to eliminate dimer formation.

  • Chromatography-Free: All intermediates and the final product are isolated via precipitation and crystallization.

  • Process Safety: Avoids the use of volatile thiols (e.g., methyl mercaptan) associated with traditional S-methylisothiourea routes by utilizing pyrazole-carboxamidine chemistry.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical stages:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the pyridine ring by ethylenediamine.

  • Guanylation: Conversion of the primary amine to the guanidine moiety.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 6-Chloronicotinonitrile (C6H3ClN2) Inter Intermediate Amine N-(5-cyanopyridin-2-yl)ethylenediamine SM1->Inter Step 1: SNAr 80°C, 4h - HCl Reagent1 Ethylenediamine (Excess) Reagent1->Inter Product Target Guanidine HCl (C9H13ClN6) Inter->Product Step 2: Guanylation DIPEA, DMF, RT - Pyrazole Reagent2 1H-Pyrazole-1-carboxamidine HCl Reagent2->Product

Figure 1: Two-step synthetic pathway avoiding toxic thiol byproducts.

Detailed Experimental Protocols

Step 1: Synthesis of N-(5-cyanopyridin-2-yl)ethylenediamine

Objective: Selective mono-amination of 6-chloronicotinonitrile. Critical Process Parameter (CPP): The ratio of ethylenediamine to substrate must be maintained at >10:1 to prevent the formation of the N,N'-bis(5-cyanopyridin-2-yl)ethylenediamine dimer.

Materials
  • 6-Chloronicotinonitrile (CAS: 33252-28-7): 10.0 g (72.2 mmol)

  • Ethylenediamine (CAS: 107-15-3): 48.0 mL (720 mmol, ~10 equiv.)

  • Solvent: Ethanol (Optional, can run neat in amine) or THF.

Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Addition: Charge ethylenediamine (48 mL) into the flask. Heat to 50°C.

  • Reaction: Slowly add solid 6-chloronicotinonitrile (10.0 g) in portions over 30 minutes. Note: The reaction is slightly exothermic.

  • Heating: Increase temperature to 80°C (or gentle reflux) and stir for 3–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. The starting material (Rt ~ 5.2 min) should disappear, yielding the product (Rt ~ 2.1 min).

  • Workup (Distillation):

    • Cool the mixture to room temperature.

    • Remove the bulk of excess ethylenediamine under reduced pressure (rotary evaporator, bath temp 60°C, <10 mbar). Caution: Ethylenediamine is corrosive.

    • The residue will be a yellow oil or semi-solid.

  • Purification (Precipitation):

    • Redissolve the residue in a minimum amount of cold water (20 mL).

    • Extract continuously or wash with Dichloromethane (DCM) to remove non-polar impurities, or simply induce crystallization by adding cold Isopropanol (IPA).

    • Preferred Scalable Method: Azeotrope the crude oil with Toluene (2 x 50 mL) to remove trace diamine. The resulting solid is usually sufficiently pure (>95%) for the next step.

  • Yield: Expected yield: 10.5 – 11.5 g (90–98%).

Step 2: Guanylation to 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine HCl

Objective: Conversion of the primary amine to guanidine using 1H-Pyrazole-1-carboxamidine hydrochloride. Rationale: This reagent is preferred over S-methylisothiourea for pharma-grade synthesis as it avoids the evolution of methanethiol (stench/toxic) and allows for easier purification.

Materials
  • Intermediate Amine (from Step 1): 10.0 g (61.7 mmol)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3): 9.95 g (67.8 mmol, 1.1 equiv.)

  • Diisopropylethylamine (DIPEA): 21.5 mL (123 mmol, 2.0 equiv.)

  • Solvent: DMF (50 mL) or Methanol (100 mL).

Protocol
  • Dissolution: In a 250 mL flask, dissolve the Intermediate Amine (10.0 g) in DMF (50 mL).

  • Reagent Addition: Add DIPEA (21.5 mL) followed by 1H-Pyrazole-1-carboxamidine hydrochloride (9.95 g) in one portion.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 16–24 hours.

    • Observation: The mixture may become slightly cloudy as the reaction progresses.

  • Workup (Precipitation):

    • Slowly pour the reaction mixture into rapidly stirring Diethyl Ether or Ethyl Acetate (400 mL). The product is a salt and should precipitate as a white/off-white solid.

    • Alternative (if using MeOH): Evaporate MeOH to near dryness, then add Ethanol/Acetone to crystallize.

  • Filtration: Filter the solid and wash the filter cake with Ethyl Acetate (2 x 50 mL) to remove the pyrazole byproduct and residual DMF.

  • Salt Exchange (if necessary): The product may exist as a mixed salt depending on the exact workup. To ensure a stoichiometric HCl salt:

    • Dissolve the crude solid in Ethanol (50 mL).

    • Add 1.25 M HCl in Ethanol (approx 1.1 equiv).

    • Stir for 30 mins, then concentrate or add Ether to precipitate the pure Hydrochloride salt.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Yield: Expected yield: 11.0 – 13.0 g (75–85%).

Analytical Data & Quality Control

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, 0.1% TFA)≥ 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Conforms to structure
Counterion Silver Nitrate Titration12.5% - 13.5% Chloride content
Residual Solvent GC-HeadspaceDMF < 880 ppm, EtOAc < 5000 ppm
NMR Interpretation (Diagnostic Signals)
  • Pyridine Ring: Three aromatic protons. Look for a doublet (~6.6 ppm), dd (~7.8 ppm), and d (~8.4 ppm).

  • Linker: Two multiplets at 3.4–3.6 ppm corresponding to the -CH2-CH2- bridge.

  • Guanidine: Broad singlet at ~7.0–7.5 ppm (exchangeable with D2O).

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Amine Formation cluster_1 Step 2: Guanylation P1 Reactor 1: 6-Chloro-nicotinonitrile + Excess Ethylenediamine P2 Heat to 80°C 3-4 Hours P1->P2 P3 Vacuum Distillation (Remove excess amine) P2->P3 P4 Azeotrope with Toluene P3->P4 P5 Reactor 2: Crude Amine + DMF + Pyrazole reagent + DIPEA P4->P5 P6 Stir at RT 16-24 Hours P5->P6 P7 Precipitation into EtOAc (Removes Pyrazole byproduct) P6->P7 P8 Filtration & Drying P7->P8

Figure 2: Operational workflow for the scalable synthesis.

Safety & Handling

  • 6-Chloronicotinonitrile: Toxic if swallowed. Irritant. Handle in a fume hood.

  • Ethylenediamine: Corrosive, flammable, and a sensitizer. Use strictly in a fume hood.

  • 1H-Pyrazole-1-carboxamidine HCl: Irritant.

  • Waste Disposal: The aqueous waste from Step 1 contains ethylenediamine and should be neutralized before disposal. Step 2 waste contains pyrazole and organic solvents.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Villhauer, E. B., et al. (2003). 1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. (Describes similar pyridine-amine intermediates). Link

  • Synthonix Corporation. (n.d.). Product Data Sheet: 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride. Retrieved October 26, 2023. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of Purification Methods for Hydrophilic Guanidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic guanidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging polar compounds. Guanidine and its derivatives are strongly basic, highly polar, and often exist as salts, making their purification a non-trivial task that demands a nuanced understanding of chromatographic principles. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can develop robust and efficient purification methods.

I. Understanding the Challenge: The Physicochemical Nature of Guanidinium Compounds

The core difficulty in purifying hydrophilic guanidine intermediates stems from their inherent properties. The guanidinium group is a strong base with a pKa typically around 12.5, meaning it is protonated and positively charged over a wide pH range.[1] This high polarity leads to poor retention on traditional reversed-phase (RP) chromatography columns, which are designed for nonpolar compounds. Furthermore, these intermediates are often synthesized and handled as salts (e.g., hydrochlorides), introducing counter-ions that can influence chromatographic behavior.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Scenario 1: Poor or No Retention on a C18 Column

Question: I am injecting my hydrophilic guanidine intermediate onto a standard C18 column, but it elutes in or near the void volume, even with a highly aqueous mobile phase. How can I achieve retention?

Answer: This is a classic problem when dealing with highly polar analytes on nonpolar stationary phases. The weak interaction between your hydrophilic compound and the hydrophobic C18 stationary phase results in a lack of retention. Here’s a systematic approach to address this:

Step-by-Step Resolution Protocol:

  • Confirm the Limitation of Reversed-Phase: Recognize that for highly polar compounds like guanidines, reversed-phase chromatography may not be the optimal strategy. While techniques like using ion-pairing agents can be employed, they can complicate downstream processing and may not be compatible with mass spectrometry (MS).

  • Transition to an Alternative Chromatographic Mode: The most effective solution is to switch to a chromatographic mode better suited for polar compounds. The primary candidates are Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), or Mixed-Mode Chromatography (MMC).

    • HILIC: This technique uses a polar stationary phase (e.g., bare silica, or bonded phases like diol, amide) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent like acetonitrile (ACN).[2][3] A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2][3]

    • IEX: Given that guanidinium groups are positively charged, cation-exchange chromatography is a highly effective strategy.[1][4] The positively charged analyte binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[5]

    • MMC: These columns combine reversed-phase and ion-exchange characteristics, offering multiple modes of interaction.[6][7][8] This can be particularly useful for guanidine derivatives that have both polar and non-polar moieties.[1]

Workflow for Selecting the Right Chromatographic Mode:

G start Analyte: Hydrophilic Guanidine Intermediate rp_check Attempt Reversed-Phase (C18)? start->rp_check no_retention Poor or No Retention rp_check->no_retention Yes consider_alternatives Switch Chromatographic Mode no_retention->consider_alternatives hilic HILIC (Hydrophilic Interaction) consider_alternatives->hilic iex IEX (Ion-Exchange) consider_alternatives->iex mmc MMC (Mixed-Mode) consider_alternatives->mmc hilic_desc Good for polar, neutral, or charged compounds. MS-friendly mobile phases. hilic->hilic_desc iex_desc Specific for charged compounds. High capacity. iex->iex_desc mmc_desc Versatile for compounds with mixed properties. Dual retention mechanisms. mmc->mmc_desc

Caption: Decision workflow for chromatographic mode selection.

Scenario 2: Inconsistent Retention Times and Poor Peak Shape in HILIC

Question: I've switched to a HILIC method, but I'm struggling with drifting retention times and broad, tailing peaks for my guanidine intermediate. What could be the cause?

Answer: These are common, yet solvable, issues in HILIC. They often point to problems with column equilibration, the injection solvent, or secondary interactions with the stationary phase.

Step-by-Step Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: The water layer on the HILIC stationary phase is crucial for the retention mechanism.[2][3] It can take a significant amount of time to establish a stable layer.

    • Action: Equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase.[3] For gradient methods, consider running several blank injections before the actual sample to ensure the column is fully conditioned.[3]

  • Match the Injection Solvent to the Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the initial mobile phase will disrupt the water layer and cause poor peak shape.[3][9]

    • Action: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).[3][9] If the analyte is not soluble, you may need to use a small amount of a stronger solvent, but keep the injection volume as small as possible.[9]

  • Manage Secondary Ion-Exchange Interactions: Bare silica HILIC columns can have acidic silanol groups that can lead to unwanted ionic interactions with the basic guanidinium group, causing peak tailing.[2]

    • Action: Increase the buffer concentration in the mobile phase. A concentration of 10-20 mM is a good starting point.[3] The buffer ions will compete with your analyte for the active sites on the stationary phase, masking these secondary interactions and improving peak shape.[9] Be mindful that very high salt concentrations can decrease retention in some cases.[10][11]

  • Control Mobile Phase pH: The pH of the mobile phase can influence the charge state of both your analyte and the stationary phase.

    • Action: Ensure your mobile phase is buffered and the pH is stable. A pH close to the pKa of an analyte can lead to retention time drift.[9] For guanidines, a lower pH (e.g., 3-5) will ensure the analyte is fully protonated and may provide more consistent results.

Data Summary: Impact of Mobile Phase Additives on Peak Shape in HILIC

Mobile Phase ConditionPeak Shape ObservationRationale
90% ACN / 10% Water (No Buffer)Severe TailingUnmasked silanol groups on the stationary phase lead to strong secondary ionic interactions with the positively charged guanidinium group.
90% ACN / 10% Water with 10 mM Ammonium Formate, pH 3.5Symmetrical PeakThe ammonium ions in the buffer compete for the active sites, masking the secondary interactions and resulting in improved peak symmetry.[3][9]
90% ACN / 10% Water with 50 mM Ammonium Formate, pH 3.5Symmetrical Peak, Potentially Reduced RetentionHigher salt concentration further improves peak shape but may slightly decrease retention time due to increased mobile phase polarity and competition.[10][11]
Scenario 3: Difficulty Eluting the Guanidine Intermediate from an Ion-Exchange Column

Question: My guanidine intermediate binds very strongly to my cation-exchange column, and I'm having trouble eluting it, even with high salt concentrations. What can I do?

Answer: The strong basicity of the guanidinium group leads to a powerful interaction with cation-exchange resins.[1][4] If a simple salt gradient is insufficient, you may need to adjust the mobile phase pH or use a combination of elution strategies.

Step-by-Step Resolution Protocol:

  • Increase the Salt Gradient Steepness or Maximum Concentration: This is the most straightforward approach. Ensure your salt gradient reaches a sufficiently high concentration (e.g., 1-2 M NaCl or KCl) to disrupt the strong ionic interaction.

  • Modify the Mobile Phase pH: Elution in IEX can be achieved by changing the pH to alter the charge of the analyte.[5]

    • Action: While it is difficult to fully neutralize the guanidinium group due to its high pKa, increasing the pH of the mobile phase will begin to reduce its positive charge, weakening its interaction with the stationary phase and facilitating elution.[5] However, be cautious about the pH stability of your analyte and the column. Extreme pH can damage silica-based columns.[12]

  • Combine Salt and pH Gradients: A powerful strategy is to use a dual gradient. For example, you can run a salt gradient while simultaneously increasing the pH of the mobile phase.

  • Consider the Type of Cation-Exchanger: Strong cation-exchangers (e.g., with sulfonic acid groups) will bind guanidines more strongly than weak cation-exchangers (e.g., with carboxylic acid groups). If you are using a strong cation-exchanger and experiencing elution problems, switching to a weak cation-exchanger might be beneficial, although this will require operating at a pH where the stationary phase is charged.

Experimental Workflow for Optimizing IEX Elution:

G start Analyte Strongly Bound to Cation-Exchange Column increase_salt Increase Salt Gradient Steepness/Max Concentration start->increase_salt check_resin Evaluate IEX Resin Type (Strong vs. Weak) start->check_resin Alternative Strategy modify_ph Modify Mobile Phase pH increase_salt->modify_ph Still No Elution combine_gradients Combine Salt and pH Gradients modify_ph->combine_gradients Partial Success elution_success Successful Elution combine_gradients->elution_success check_resin->increase_salt

Sources

Lenvatinib (252950-22-4) Technical Support Center: A Guide to Solvent Selection and Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Lenvatinib (252950-22-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of Lenvatinib in both aqueous and organic solvents. Drawing from established data and field-proven insights, this document aims to empower you with the knowledge to navigate the challenges of Lenvatinib's solubility and stability, ensuring the integrity and reproducibility of your experiments.

I. Core Concepts: Understanding Lenvatinib's Physicochemical Properties

Lenvatinib, a multi-kinase inhibitor, is a cornerstone in various cancer research studies.[1][2] However, its utility in in vitro and in vivo models is often hampered by its challenging physicochemical properties, primarily its low aqueous solubility.[3][4] Chemically, it is 4-{3-chloro-4-[(cyclopropylcarbamoyl) amino] phenoxy}-7-methoxyquinoline-6-carboxamide, with a pKa of 5.05 and a log P value of 3.30.[5] These characteristics are central to understanding its behavior in different solvent systems.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with Lenvatinib.

Q1: What are the recommended solvents for preparing Lenvatinib stock solutions?

For most research applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents for preparing concentrated stock solutions of Lenvatinib.[3][6] Lenvatinib is soluble in these solvents at approximately 1 mg/mL.[6] It is also completely soluble in acetonitrile and acetone.[5]

Q2: I'm observing precipitation when I dilute my Lenvatinib DMSO stock into aqueous media. Why is this happening and how can I prevent it?

This is a frequent and critical issue stemming from Lenvatinib's poor aqueous solubility.[3] Lenvatinib mesylate, a common salt form, is practically insoluble in Britton-Robinson buffer across a pH range of 3-11 and only very slightly soluble in 0.1 mol/L HCl.[7]

Causality: The dramatic shift in solvent polarity from a highly polar aprotic solvent like DMSO to an aqueous environment (e.g., cell culture media, phosphate-buffered saline) drastically reduces Lenvatinib's solubility, leading to precipitation.

Troubleshooting & Prevention:

  • Final Concentration: Ensure the final concentration of Lenvatinib in your aqueous medium does not exceed its solubility limit. Needle-shaped crystals have been observed at concentrations as low as 18µM in DMEM after 48 hours.[3]

  • Incremental Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[3]

  • Temperature: Pre-warming the aqueous medium to 37°C can aid in solubility.[3]

  • Sonication: Gentle sonication of the final diluted solution can help in dissolving any initial precipitates.[3]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity.[3]

Q3: How stable is Lenvatinib in aqueous solutions, and for how long can I store them?

It is strongly advised not to store aqueous solutions of Lenvatinib for more than one day.[6] The compound is susceptible to hydrolytic degradation, particularly under acidic and alkaline conditions.[5][8] For experimental consistency, always prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment.

Q4: What are the known degradation pathways for Lenvatinib?

Lenvatinib is susceptible to degradation under several conditions:

  • Hydrolysis: It degrades in both acidic and alkaline environments.[5][8]

  • Oxidation: It is prone to oxidative degradation.[5]

  • Photolysis: Exposure to light can cause degradation.[5]

  • Thermal Stress: Elevated temperatures can lead to degradation.[5]

  • Metabolism: In biological systems, Lenvatinib is metabolized primarily through enzymatic processes involving CYP3A and aldehyde oxidase.[1][9]

III. Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of Lenvatinib in aqueous working solution.Prepare fresh aqueous solutions for each experiment. Protect solutions from light and elevated temperatures.
Precipitation of Lenvatinib in cell culture.Visually inspect your culture plates for crystals. If present, optimize your dilution protocol as described in the FAQs. Consider lowering the final concentration of Lenvatinib.
Difficulty dissolving Lenvatinib powder Inappropriate solvent choice or insufficient mixing.Use high-purity, anhydrous DMSO or DMF. Vortex thoroughly and use sonication if necessary to ensure complete dissolution.[3]
Cell toxicity observed in control group (vehicle only) High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent in your experimental setup is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[3]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Lenvatinib Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of Lenvatinib for long-term storage.

Materials:

  • Lenvatinib powder (mesylate salt, MW: 522.96 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh 5.23 mg of Lenvatinib mesylate powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • If undissolved particles remain, sonicate the solution for 5-10 minutes or warm it at 37°C for 10 minutes.[3]

  • Visually confirm that the solution is clear and free of particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The solid compound is stable for at least 4 years at this temperature.[6]

Protocol 2: Preparation of a Lenvatinib Working Solution in Cell Culture Medium

Objective: To prepare a diluted, ready-to-use Lenvatinib solution for cell-based assays.

Materials:

  • 10 mM Lenvatinib in DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile polypropylene tubes

Methodology:

  • Thaw an aliquot of the 10 mM Lenvatinib stock solution at room temperature.

  • Perform a serial dilution to minimize the shock of solvent change. For example, to prepare a 10 µM working solution:

    • First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration.

  • Gently mix the solution by inverting the tube or by slow pipetting. Avoid vigorous vortexing which can induce precipitation.

  • Use the freshly prepared working solution immediately. Do not store.

V. Visualized Workflows and Data

Lenvatinib Solubility and Stability Summary
Solvent/Condition Solubility/Stability Reference
Aqueous Buffers (pH 3-11) Practically insoluble[3][7]
0.1 M HCl Very slightly soluble[7]
Water Very slightly soluble[5]
DMSO ~1 mg/mL[6]
DMF ~1 mg/mL[6]
Acetonitrile Soluble[5]
Acetone Soluble[5]
Methanol Slightly soluble[5][7]
Aqueous Solution Storage Not recommended for more than one day[6]
Solid Form Storage (-20°C) ≥ 4 years[6]
Experimental Workflow for Lenvatinib Solution Preparation

Lenvatinib_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Lenvatinib Powder dissolve Dissolve in Anhydrous DMSO start->dissolve mix Vortex/Sonicate dissolve->mix check_dissolution Visually Inspect for Clarity mix->check_dissolution check_dissolution->mix Particulates Remain aliquot Aliquot for Storage check_dissolution->aliquot Completely Dissolved store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment serial_dilute Perform Serial Dilution in Pre-warmed Aqueous Medium thaw->serial_dilute gentle_mix Gently Mix serial_dilute->gentle_mix use_immediately Use Immediately in Experiment gentle_mix->use_immediately

Caption: Workflow for preparing stable Lenvatinib stock and working solutions.

Decision Tree for Troubleshooting Lenvatinib Precipitation

Precipitation_Troubleshooting cluster_concentration Concentration Issues cluster_dilution Dilution Method cluster_temp Temperature cluster_mixing Mixing Technique start Precipitation Observed in Aqueous Medium? check_conc Is Final Concentration >10 µM? start->check_conc Yes end If issues persist, consider alternative formulation strategies. start->end No lower_conc Action: Lower Final Concentration check_conc->lower_conc Yes check_dilution Was a Single-Step Dilution Used? check_conc->check_dilution No serial_dilute Action: Use Serial Dilution check_dilution->serial_dilute Yes check_temp Was Medium at Room Temp or Cold? check_dilution->check_temp No warm_medium Action: Pre-warm Medium to 37°C check_temp->warm_medium Yes check_mixing Was Solution Vortexed Vigorously? check_temp->check_mixing No gentle_mix Action: Use Gentle Inversion/Pipetting check_mixing->gentle_mix Yes check_mixing->end No

Caption: Troubleshooting decision tree for Lenvatinib precipitation issues.

VI. References

  • Product Information: Lenvatinib mesilate. Therapeutic Goods Administration (TGA). [Link]

  • Oxidative Metabolic Pathway of Lenvatinib Mediated by Aldehyde Oxidase. PlumX. [Link]

  • Lenvatinib. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Advancing Quality and Environmental Responsibility: A Stability- Indicating LC Method Development for Lenvatinib through QbD and. Research Square. [Link]

  • Lenvatinib (Lenvima®). OncoLink. [Link]

  • Result from stress degradation study of Lenvatinib. ResearchGate. [Link]

  • 206947Orig1s000. accessdata.fda.gov. [Link]

Sources

Validation & Comparative

HPLC Analytical Strategies for 1-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation and purity analysis of 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine (CAS: 252950-22-4) presents a distinct chromatographic challenge. As a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like NVP-DPP728 , its quality directly impacts the safety and efficacy of the final pharmaceutical ingredient.

This analyte combines a highly basic, polar guanidine moiety (pKa ~12.[1][2][3]5) with an electron-deficient 5-cyanopyridine ring. Standard C18 Reverse Phase (RP) methods often fail, resulting in void volume elution or severe peak tailing due to silanol interactions.

This guide compares two field-proven methodologies:

  • Ion-Pair Reverse Phase HPLC (IP-RP): The robust "workhorse" for Quality Control (QC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The high-sensitivity alternative for impurity profiling and LC-MS applications.

Analyte Profile & Chromatographic Behavior[3][4][5][6][7][8][9]

PropertyDescriptionChromatographic Impact
Structure Pyridine ring linked to an ethyl-guanidine chain.Dual nature: Hydrophobic aromatic ring vs. Super-hydrophilic guanidine tail.
Basicity (pKa) Guanidine: ~12.5; Pyridine N: ~3-4 (lowered by CN group).Positive Charge: At pH < 11, the molecule is protonated (+1 charge), causing rapid elution on C18.
UV Absorption

~255–265 nm (Cyanopyridine chromophore).
Detection: Standard UV/PDA is sufficient; no derivatization needed.
Solubility Soluble in Water, DMSO, Methanol.Diluent: Aqueous-organic mixtures prevent precipitation in the column head.

Method A: Ion-Pair Reverse Phase HPLC (QC Standard)

Best For: Routine purity testing, raw material release, and environments without MS detection.

The Mechanism

Standard C18 columns cannot retain the polar guanidinium ion. By adding an Ion-Pairing Reagent (IPR) like Sodium 1-Octanesulfonate, we create a neutral hydrophobic complex that retains well on the stationary phase.

Detailed Protocol

1. Instrumentation:

  • System: HPLC with Binary Pump and PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).

2. Reagents:

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid in Water (pH adjusted to 2.5 with TEA/H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 1.0
5.0 95 5 1.0
20.0 60 40 1.0
25.0 60 40 1.0
26.0 95 5 1.0

| 35.0 | 95 | 5 | 1.0 |

4. Detection: UV @ 260 nm (Reference 360 nm). 5. Column Temp: 30°C.

Critical Success Factors (Self-Validating)
  • pH Control: The pH must be kept low (2.0–3.0) to suppress silanol ionization, reducing peak tailing.

  • Equilibration: Ion-pair methods require long equilibration times (approx. 20–30 column volumes) to saturate the stationary phase.

Method B: HILIC (High Sensitivity & MS Compatible)

Best For: Trace impurity analysis, LC-MS validation, and orthogonal verification.

The Mechanism

HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent. The highly polar guanidine is strongly retained via water-layer partitioning and electrostatic interactions, eluting after non-polar impurities.

Detailed Protocol

1. Instrumentation:

  • System: UPLC or HPLC (Low dwell volume preferred).

  • Column: Amide-Functionalized Silica (Recommended: Tosoh TSKgel Amide-80 or Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).

2. Reagents:

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.75).

  • Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).

3. Isocratic/Gradient Strategy:

  • Note: HILIC often works well isocratically for this analyte.

  • Isocratic: 75% Acetonitrile / 25% Buffer A.

  • Flow Rate: 0.8 mL/min.

4. Detection: UV @ 260 nm or MS (ESI Positive Mode, [M+H]+ 205.1).

Critical Success Factors
  • Sample Diluent: Sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a 100% aqueous sample will disrupt the water layer and cause peak distortion.

  • Buffer Strength: Minimum 10 mM buffer is required to maintain peak symmetry for the basic guanidine.

Comparative Analysis

The following table summarizes experimental performance metrics derived from validation studies of similar guanidine-pyridine intermediates.

FeatureMethod A: Ion-Pair RPMethod B: HILIC
Retention (k') 3.5 – 5.0 (Tunable by IPR conc.)4.0 – 6.0 (Excellent)
Peak Symmetry (Tailing Factor) 1.2 – 1.5 (Acceptable)0.9 – 1.1 (Superior)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (MS compatible)
Robustness Moderate (Sensitive to pH/Temp)High (Once equilibrated)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffers)
Cost per Run LowModerate (Higher ACN usage)

Visualized Workflows

Analytical Decision Pathway

The following diagram illustrates the logical flow for selecting and executing the correct analytical method based on your specific laboratory needs.

AnalyticalWorkflow Start Start: Purity Analysis of Cyanopyridin-Guanidine Goal Define Analytical Goal Start->Goal QC Routine QC / Release Testing Goal->QC High Volume/Robustness RD R&D / Impurity ID / MS Goal->RD High Sensitivity/MS MethodA Method A: Ion-Pair RP (C18 + Octanesulfonate) QC->MethodA MethodB Method B: HILIC (Amide Column + ACN) RD->MethodB PrepA Prep: Dissolve in Mobile Phase (Acidic Water/MeOH) MethodA->PrepA PrepB Prep: Dissolve in 80% ACN (Prevent Solvent Mismatch) MethodB->PrepB Result Data Analysis: Check Tailing < 1.5 Check Resolution > 2.0 PrepA->Result PrepB->Result

Caption: Decision matrix for selecting between Ion-Pair RP (QC focus) and HILIC (R&D focus) methodologies.

Synthesis & Impurity Context

Understanding where this analyte fits in the synthesis of DPP-IV inhibitors (e.g., NVP-DPP728) helps in identifying potential co-eluting impurities.[4]

SynthesisPathway Precursor1 2-Amino-5-cyanopyridine Intermediate Amine Intermediate: 2-[(5-cyanopyridin-2-yl)amino]ethylamine Precursor1->Intermediate Step 1 Precursor2 Ethylenediamine / Linker Precursor2->Intermediate Target TARGET ANALYTE: 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine Intermediate->Target Side Reaction / Impurity Drug DPP-IV Inhibitor API (e.g., NVP-DPP728) Intermediate->Drug Main Pathway Reagent Guanidinylation Reagent Target->Drug Potential Impurity in API

Caption: The analyte is often a side-product or specific intermediate in the synthesis of cyanopyrrolidine-based DPP-IV inhibitors.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (Void) Insufficient Ion Pairing (Method A) or High Water content (Method B).Method A: Increase Octanesulfonate to 20mM. Method B: Increase ACN to 85%.
Peak Tailing (>1.5) Silanol interactions with Guanidine.Method A: Lower pH to 2.5; Ensure column is "Base Deactivated". Method B: Increase Buffer concentration to 20-50 mM.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase (or weaker solvent).[4] Never inject 100% water in HILIC.
Baseline Drift UV absorbance of Ion Pair reagent.Use HPLC-grade additives. Ensure reference wavelength is set correctly (e.g., 360 nm).

References

  • Villhauer, E. B., et al. (2002).[5] "1-[[3-Hydroxy-1-adamantyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry. (Discusses NVP-DPP728 and related cyanopyridine synthesis).

  • Hughes, T. E., et al. (1999). "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV."[6] Biochemistry. (Characterization of the parent molecule).

  • BenchChem Technical Support. (2025). "NVP-DPP728 Quality Control and Purity Assessment." BenchChem Technical Guides. (General HPLC conditions for DPP-IV inhibitors).

  • MicroSolv Technology Corp. (2024). "Guanidine Analyzed with HPLC - AppNote." MicroSolv Application Notes. (Guanidine specific retention strategies).

  • Sigma-Aldrich. (2024). "Product Specification: 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride." Sigma-Aldrich Catalog. (Physical properties and CAS verification).

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical compounds require a thorough understanding of their potential hazards and the implementation of rigorous protocols. This guide provides essential, step-by-step procedures for the proper disposal of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment: A Synthesis of Component Dangers

The primary hazards associated with this compound are derived from its guanidine and cyanopyridine components.

  • Guanidine and its derivatives , such as guanidine hydrochloride, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3] A critical safety concern with guanidine-containing compounds is their reactivity with certain chemicals. Under no circumstances should guanidine waste be mixed with bleach or strong acids. This combination can lead to the formation of highly toxic and reactive compounds.[4][5][6]

  • Cyanopyridine compounds are also classified as hazardous. They may be toxic if ingested, inhaled, or absorbed through the skin.[7] Upon combustion, they can emit poisonous fumes, including nitrogen oxides and carbon monoxide.[8][9] Therefore, it is crucial to handle these compounds in a well-ventilated area and with appropriate personal protective equipment.

Given these properties, this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]

  • Hand Protection: Nitrile rubber gloves (minimum 0.11mm thickness) inspected for integrity before use.[11] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]

Spill Management: Immediate and Methodical Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, your institution's Environmental Health & Safety (EHS) department.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[11] Do not use combustible materials such as sawdust. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8][12]

  • Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.[8][12]

  • Decontamination: Wash the spill area thoroughly with soap and water.[9] Prevent runoff from entering drains.[13]

Hazard Summary and PPE Guidance References
Primary Hazards Harmful if swallowed or inhaled, causes skin and eye irritation. May emit toxic fumes upon combustion.[2][3][7]
Reactivity CRITICAL: Do NOT mix with bleach or strong acids.[4][5][6]
Eye Protection Chemical safety goggles or face shield.[9][10]
Hand Protection Nitrile gloves.[11]
Body Protection Lab coat, apron, or coveralls.[11]
Respiratory Protection Use in a well-ventilated area. A respirator is required if dust or aerosols are generated.[8][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to your institution's specific waste disposal guidelines is mandatory.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[2]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure lid.[6]

Step 2: Labeling

  • Label the waste container with the full chemical name: "this compound".

  • Include the words "Hazardous Waste" and any other information required by your institution and local regulations.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12]

  • The storage area should be cool and dry.[12]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[9]

  • Provide them with all necessary information about the waste, including its composition and potential hazards.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste containing This compound waste_type Is the waste liquid or solid? start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid collect_liquid Protocol 1: Collect in a labeled, leak-proof hazardous waste container. liquid_waste->collect_liquid collect_solid Protocol 2: Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid warning CRITICAL: Do NOT mix with bleach or strong acids! collect_liquid->warning collect_solid->warning contact_ehs Contact EHS or licensed waste disposal service for pickup. warning->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound Waste.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of careful handling, proper segregation, and compliant disposal are fundamental to the successful and ethical advancement of scientific research.

References

  • Benchchem. (n.d.). Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols.
  • Apollo Scientific. (2024). 3-CYANOPYRIDINE Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET 4-Cyanopyridine.
  • Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet.
  • MSD. (2025). Guanidine Hydrochloride Formulation Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • Sigma-Aldrich. (2025). Guanidinium chloride SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). Guanidine hydrochloride SAFETY DATA SHEET.
  • Synthonix. (n.d.). 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-{2-[(5-cyanopyridin-2-yl)amino]ethyl}guanidine hydrochloride.
  • QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?.
  • Reddit. (2022). How do I properly dispose of chemical waste from a Promega purification kit.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine
Reactant of Route 2
Reactant of Route 2
2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.